
BSBM6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BSBM6 is an inhibitor of Aβ aggregation and neuronal toxicity. It acts by reversing the aggregation and toxicity of amyloid-β (Aβ) peptides.
Aplicaciones Científicas De Investigación
Neurodegenerative Disease Research
Inhibition of Amyloid-Beta Aggregation
BSBM6 has been identified as a potent inhibitor of amyloid-beta (Aβ) aggregation, which is a critical factor in the pathogenesis of Alzheimer's disease. The compound demonstrates the ability to reduce the formation of soluble oligomers associated with neurotoxicity. Research indicates that this compound can effectively bind to Aβ peptides, preventing their aggregation into toxic fibrils that contribute to neuronal damage.
Case Study: Molecular Dynamics Simulations
A study utilizing molecular dynamics simulations revealed that this compound interacts favorably with Aβ, stabilizing the monomeric form and reducing oligomerization. This was evidenced by a significant decrease in the number of Aβ aggregates in treated samples compared to controls. The findings suggest that this compound could serve as a therapeutic agent in Alzheimer's disease management by mitigating Aβ-related neurotoxicity .
Cancer Therapeutics
Potential Anticancer Activity
In addition to its neuroprotective properties, this compound is being investigated for its anticancer potential. Compounds with similar structural features have shown promise as chemotherapeutic agents. This compound's mechanism may involve the inhibition of specific pathways that facilitate tumor growth and survival.
Table 1: Comparative Analysis of Anticancer Compounds
Compound Name | Target Cancer Type | Mechanism of Action | Current Research Phase |
---|---|---|---|
This compound | Alzheimer's Disease | Inhibits Aβ aggregation | Preclinical |
Vemurafenib | Melanoma | BRAF inhibition | Approved |
Enasidenib | Acute Myeloid Leukemia | IDH2 inhibition | Approved |
Gedatolisib | Breast Cancer | Dual inhibition of PI3K and mTOR | Phase II |
Mechanistic Insights
Biophysical Characterization
The biophysical characterization of this compound has been crucial in understanding its interactions at the molecular level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy have been employed to elucidate the conformational changes induced by this compound binding to Aβ peptides.
Findings from Biophysical Studies
- NMR Spectroscopy : Revealed shifts in chemical shifts indicating binding interactions between this compound and Aβ.
- CD Spectroscopy : Demonstrated changes in secondary structure content, suggesting a stabilization effect on monomeric Aβ.
Propiedades
Número CAS |
1186629-63-9 |
---|---|
Fórmula molecular |
C23H29N3O5 |
Peso molecular |
427.5 |
Nombre IUPAC |
(2S)- 2-[[4-(methylamino)benzoyl]amino]-7-[[(phenylmethoxy)carbonyl]amino]-heptanoic acid |
InChI |
InChI=1S/C23H29N3O5/c1-24-19-13-11-18(12-14-19)21(27)26-20(22(28)29)10-6-3-7-15-25-23(30)31-16-17-8-4-2-5-9-17/h2,4-5,8-9,11-14,20,24H,3,6-7,10,15-16H2,1H3,(H,25,30)(H,26,27)(H,28,29)/t20-/m0/s1 |
Clave InChI |
JFZKHTQYVYNUBG-FQEVSTJZSA-N |
SMILES |
O=C(O)[C@@H](NC(C1=CC=C(NC)C=C1)=O)CCCCCNC(OCC2=CC=CC=C2)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BSBM6; BSBM-6; BSBM 6; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.